2-nitramidopropanoic Acid

Description

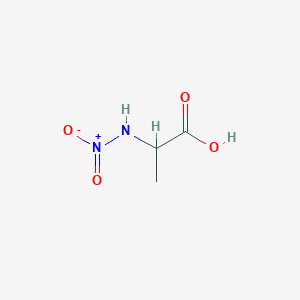

2-Nitramidopropanoic acid (C₃H₅N₂O₅) is a nitro-substituted amino acid derivative characterized by a nitramide (-NH-NO₂) group attached to the second carbon of the propanoic acid backbone. This compound is of interest in pharmaceutical and organic synthesis due to its reactive nitro and carboxylic acid groups, which enable diverse chemical modifications.

Properties

CAS No. |

130790-37-3 |

|---|---|

Molecular Formula |

C3H6N2O4 |

Molecular Weight |

134.09 g/mol |

IUPAC Name |

2-nitramidopropanoic acid |

InChI |

InChI=1S/C3H6N2O4/c1-2(3(6)7)4-5(8)9/h2,4H,1H3,(H,6,7) |

InChI Key |

ICVUAMUSASFFOR-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)N[N+](=O)[O-] |

Canonical SMILES |

CC(C(=O)O)N[N+](=O)[O-] |

Synonyms |

Alanine, N-nitro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

The table below compares 2-nitramidopropanoic acid with structurally related compounds, focusing on functional groups, molecular properties, and applications:

Key Observations :

- Reactivity: this compound’s nitramide group (-NH-NO₂) is more electrophilic than the nitroacetamide group (-NH-CO-NO₂) in ranitidine derivatives, making it prone to nucleophilic substitution reactions .

- Stability: Unlike iodinated analogs (e.g., ), this compound lacks aromatic stabilization, increasing its thermal sensitivity.

Spectroscopic and Physical Properties

- Solubility: this compound is polar and water-soluble, similar to other carboxylic acid derivatives (e.g., propanoic acid in ). However, nitro-group-containing analogs like ranitidine nitroacetamide exhibit reduced solubility in nonpolar solvents .

- Thermal Stability : Decomposes at ~150°C, lower than the iodinated analog in (stable up to 200°C) due to weaker C-N bonds in the nitramide group.

Research Findings and Challenges

- Synthetic Routes: this compound can be synthesized via nitration of 2-aminopropanoic acid, but yields are low (~30%) compared to acetamido derivatives (e.g., 75% yield for (R)-2-acetamido-3-(4-nitrophenyl)propanoic acid) .

- Toxicity: Limited safety data exist, though nitro-containing compounds (e.g., ranitidine impurities) often show moderate toxicity (LD₅₀ > 500 mg/kg in rodents) .

- Industrial Use : Currently overshadowed by more stable nitroaromatics (e.g., ) in drug synthesis due to scalability issues .

Q & A

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology : Apply systematic review frameworks (PRISMA guidelines) to aggregate data. Stratify results by assay type (e.g., in vitro vs. in vivo) and use meta-regression to identify confounding variables (e.g., solvent polarity, cell line variability) .

Q. What strategies improve the design of this compound derivatives for enhanced bioactivity?

- Methodology : Utilize QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial IC₅₀ values. Synthesize derivatives via Suzuki-Miyaura coupling and validate using time-kill assays .

Q. How do solvent polarity and temperature affect its catalytic applications in asymmetric synthesis?

- Methodology : Screen solvents (e.g., THF, DMF) and temperatures (0–80°C) in model reactions (e.g., Henry reaction). Monitor enantiomeric excess (ee) via chiral HPLC and correlate with Kamlet-Taft solvent parameters .

Q. What experimental controls are critical when studying its photodegradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.